beta-D-galactosamine
Overview
Description
Beta-D-Galactosamine: is an amino sugar derived from galactose, a type of hexose monosaccharide. It is a key component in the structure of glycoproteins and glycolipids, which are essential for various biological processes. The compound is known for its role in the biosynthesis of glycosaminoglycans and glycoproteins, which are crucial for cellular communication and structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Galactosamine can be synthesized through several methods. One common approach involves the use of D-galactose as a starting material. The hydroxyl groups of D-galactose are protected, and the compound is then subjected to amination reactions to introduce the amino group. The protecting groups are subsequently removed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of D-galactose using specific enzymes such as galactosamine synthase. This method is preferred due to its high yield and specificity .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactosamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Keto derivatives.
Reduction: Deoxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Beta-D-Galactosamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is essential for studying glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: this compound is used in the development of drugs targeting glycosylation pathways and in the study of liver diseases.
Mechanism of Action
Beta-D-Galactosamine exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It targets specific enzymes involved in glycosylation, such as galactosyltransferases, and modulates their activity. This modulation affects various cellular processes, including cell signaling, adhesion, and immune responses .
Comparison with Similar Compounds
D-Glucosamine: Another amino sugar derived from glucose, commonly found in chitin and cartilage.
N-Acetyl-D-Galactosamine: A derivative of beta-D-Galactosamine with an acetyl group attached to the amino group.
Comparison:
This compound vs. D-Glucosamine: While both are amino sugars, this compound is derived from galactose, whereas D-Glucosamine is derived from glucose. .
This compound vs. N-Acetyl-D-Galactosamine: The presence of an acetyl group in N-Acetyl-D-Galactosamine makes it more hydrophobic and alters its interaction with enzymes and other biomolecules.
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-VFUOTHLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033853 | |
Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14196-86-2 | |
Record name | beta-D-Galactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Galactosamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YZM765ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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